REACTION_CXSMILES
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[CH2:1]([OH:5])[CH:2]([CH3:4])[CH3:3].[C:6](Cl)(=[O:10])[C:7]([Cl:9])=[O:8]>>[CH2:1]([O:5][C:6](=[O:10])[C:7]([Cl:9])=[O:8])[CH:2]([CH3:4])[CH3:3]
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Name
|
|
Quantity
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191 μL
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Type
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reactant
|
Smiles
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C(C(C)C)O
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Name
|
|
Quantity
|
350 μL
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Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The excess oxalyl chloride was removed by rotary evaporation (40° C., 40 mmHg)
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Type
|
CUSTOM
|
Details
|
used without further purification
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)OC(C(=O)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |